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molecular formula C10H12ClNO2 B8726088 5-Chloro-2-(isopropylamino)benzoic acid

5-Chloro-2-(isopropylamino)benzoic acid

Cat. No. B8726088
M. Wt: 213.66 g/mol
InChI Key: ITVMWZYBYDOXBZ-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

To a solution of 480 mg of 5-chloro-2-isopropylamino-benzoic acid methyl ester in methanol (5 ml) were added 3.16 ml of a 1N NaOH solution and the mixture was stirred for 4 d at RT. Then the reaction mixture was concentrated in vacuo and the remaining residue dissolved in water. The resulting solution was washed with ethyl acetate and then the pH was adjusted to 1 with 1N HCl solution and the mixture was extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), filtered and concentrated to give the title compound as an off-white solid (429 mg, 95%). NMR (CDCl3, 300 MHz): δ 1.27 (d, J=6.3 Hz, 6H), 3.70 (sept, J=6.3 Hz, 1H), 6.65 (d, J=9.1 Hz, 1H), 7.31 (dd, J=9.1 and 2.7 Hz, 1H), 7.92 (d, J=2.7 Hz, 1H).
Name
5-chloro-2-isopropylamino-benzoic acid methyl ester
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[NH:11][CH:12]([CH3:14])[CH3:13].[OH-].[Na+]>CO>[Cl:10][C:8]1[CH:7]=[CH:6][C:5]([NH:11][CH:12]([CH3:14])[CH3:13])=[C:4]([CH:9]=1)[C:3]([OH:15])=[O:2] |f:1.2|

Inputs

Step One
Name
5-chloro-2-isopropylamino-benzoic acid methyl ester
Quantity
480 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Cl)NC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 d at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue dissolved in water
WASH
Type
WASH
Details
The resulting solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 429 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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